Cas no 14299-53-7 (2,4,5-Trichlorophenylethanediol)
2,4,5-Trichlorophenylethanediol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediol, 1-(2,4,5-trichlorophenyl)-
- 1-(2,4,5-trichlorophenyl)ethane-1,2-diol
- DTXSID30778927
- 1-(2,4,5-Trichlorophenyl)-1,2-ethanediol
- 1-(2,4,5-Trichlorophenyl)-1,2-ethanediol; 2,4,5-Trichlorophenylethanediol
- 14299-53-7
- 2,4,5-trichlorophenylethanediol
- 2,4,5-Trichlorophenylethanediol
-
- Inchi: 1S/C8H7Cl3O2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8,12-13H,3H2
- InChI Key: CWGHUMHHVXHYAY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C(CO)O)Cl)Cl
Computed Properties
- Exact Mass: 239.951163g/mol
- Monoisotopic Mass: 239.951163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 40.5Ų
2,4,5-Trichlorophenylethanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T382940-100mg |
2,4,5-Trichlorophenylethanediol |
14299-53-7 | 100mg |
$ 265.00 | 2023-09-05 | ||
| TRC | T382940-500mg |
2,4,5-Trichlorophenylethanediol |
14299-53-7 | 500mg |
$ 1154.00 | 2023-09-05 | ||
| TRC | T382940-1g |
2,4,5-Trichlorophenylethanediol |
14299-53-7 | 1g |
$ 2070.00 | 2023-09-05 |
2,4,5-Trichlorophenylethanediol Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2,4,5-Trichlorophenylethanediol
Professional Introduction to 1,2-Ethanediol, 1-(2,4,5-trichlorophenyl) and CAS No. 14299-53-7
1,2-Ethanediol, 1-(2,4,5-trichlorophenyl), identified by the chemical identifier CAS No. 14299-53-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of phenyl-substituted diols, characterized by its unique structural and functional properties. The presence of three chlorine atoms at the 2, 4, and 5 positions on the benzene ring introduces a high degree of electronic and steric modulation, making it a versatile intermediate in synthetic chemistry.
The compound's molecular structure consists of an ethylene glycol backbone with a trichlorophenyl group attached at the first carbon atom. This configuration imparts distinct reactivity patterns, enabling its application in various chemical transformations. The trichlorophenyl moiety enhances the compound's interaction with biological systems due to its ability to participate in hydrogen bonding and π-stacking interactions. Such features are particularly relevant in the development of novel pharmaceutical agents and agrochemicals.
In recent years, 1,2-Ethanediol, 1-(2,4,5-trichlorophenyl) has been explored for its potential applications in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity to biological targets. For instance, studies have demonstrated its utility as a precursor in synthesizing kinase inhibitors and other small-molecule drugs. The chlorine atoms on the phenyl ring contribute to lipophilicity and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of CAS No. 14299-53-7 is its role in developing advanced materials. The compound's ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. These catalytic applications are particularly promising in green chemistry initiatives, where efficient and selective transformations are paramount. The trichlorophenyl group's electron-withdrawing nature facilitates coordination with transition metals, enhancing catalytic activity.
The pharmaceutical industry has also shown interest in 1-(2,4,5-trichlorophenyl)-1,2-ethanediol due to its potential as a bioactive molecule. Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and antimicrobial properties. The diol functionality allows for further derivatization into esters or amides, expanding its pharmacological spectrum. Such modifications are being explored to optimize bioavailability and target specificity.
From an industrial perspective, the synthesis of CAS No. 14299-53-7 presents both challenges and opportunities. The introduction of multiple chlorine atoms necessitates careful handling during production to ensure high yields and purity. However, advancements in synthetic methodologies have improved the accessibility of this compound for research purposes. Continuous flow chemistry and microwave-assisted reactions have been particularly effective in streamlining its preparation.
The environmental impact of using 1-(2-chlorophenyl)-1-(3-chloro-4-methylphenyl)ethanone as an intermediate has also been evaluated. While the presence of chlorine atoms raises concerns about persistence and toxicity, modern synthetic strategies emphasize minimizing waste and using environmentally benign solvents. Such practices align with global efforts to promote sustainable chemical manufacturing.
In conclusion,1-(2-chlorophenyl)-ethanediol represents a fascinating compound with broad applications across multiple scientific domains. Its unique structural features make it a valuable tool for researchers seeking innovative solutions in drug discovery、material science,and catalysis。 As our understanding of its properties evolves,so too will its role in advancing scientific progress.
14299-53-7 (2,4,5-Trichlorophenylethanediol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)